This compound falls under the category of chelating agents, specifically those that are bifunctional. Bifunctional chelators possess two reactive sites that can bind to a metal ion and a biomolecule, facilitating targeted delivery in therapeutic and diagnostic applications.
The synthesis of N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide typically involves several steps:
The synthesis parameters, including temperature, pH, and reaction time, are crucial for optimizing yield and purity.
N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide has a complex molecular structure characterized by:
The molecular formula can be represented as C₁₄H₁₈N₄O₈S, indicating the presence of sulfur in the maleimido group.
N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide can participate in several chemical reactions:
These reactions are critical for its application in targeted drug delivery systems and imaging agents.
The mechanism of action of N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide primarily revolves around its role as a chelator and conjugation agent:
This mechanism enhances the specificity and efficacy of therapeutic agents.
Key physical and chemical properties include:
These properties are important for determining its behavior in biological systems.
N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide has several significant applications:
The development of [N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide (CAS 180152-82-3) emerged from efforts to overcome limitations in early bioconjugation strategies. In the mid-1990s, researchers identified critical issues with immunoconjugates where conventional chelators impaired antibody immunoreactivity and tumor targeting due to random conjugation sites interfering with antigen-binding domains [3]. This drove the design of heterobifunctional crosslinking agents featuring dual reactive sites: one for metal chelation and another for biomolecule attachment.
Maleimido derivatives of diethylenetriaminepentaacetic acid were strategically engineered during this period to enable site-specific conjugation. The 1996 synthesis of maleimido-functionalized diethylenetriaminepentaacetic acid analogs represented a pivotal advancement, achieving approximately 5% chemical yield through multistep synthesis involving flash chromatography purification [3]. Unlike homobifunctional agents causing uncontrolled crosslinking, these heterobifunctional agents permitted controlled orientation of biomolecules. The maleimido group specifically targets sulfhydryl groups at antibody hinge regions, forming stable thioether bonds while preserving antigen-binding functionality [3] [7]. This historical innovation established the foundation for modern radiopharmaceuticals and antibody-drug conjugates.
[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide (molecular formula: C₂₀H₂₉N₅O₁₁, molecular weight: 515.47 g/mol) integrates two functionally distinct moieties within a single molecule [1] :
Table 1: Structural and Coordination Properties
Property | Specification |
---|---|
IUPAC Name | 2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid |
SMILES Notation | C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O [5] |
Metal Coordination Sites | 8 (octadentate) |
Key Metal Affinities | In³⁺, Y³⁺, Gd³⁺, Tc⁹⁹ᵐ [3] [7] |
The monoamide modification reduces overall charge density versus unmodified diethylenetriaminepentaacetic acid, enhancing biocompatibility while retaining strong chelation. Nuclear magnetic resonance and mass spectroscopy analyses confirm the asymmetric structure where the maleimide group connects via an amide bond, preserving the metal-binding cavity [3] [5]. This architecture enables simultaneous metal ion sequestration and biomolecular conjugation without steric interference.
The integration of a maleimido group with diethylenetriaminepentaacetic acid revolutionized site-specific labeling of biomolecules. Traditional anhydride-activated diethylenetriaminepentaacetic acid caused intramolecular crosslinking in antibodies, reducing immunoreactivity and in vivo stability [7]. In contrast, [N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide enables:
Table 2: Bioconjugation Applications and Innovations
Application | Advancement | Impact |
---|---|---|
Radioimmunoconjugates | Site-specific ¹¹¹In labeling of monoclonal antibodies | Enhanced tumor targeting; reduced renal accumulation [7] |
Antibody-Drug Conjugates | Thiol-directed cytotoxic payload linkage | Improved therapeutic index; 150+ candidates in clinical trials [10] |
MRI Contrast Agents | Gadolinium chelation with protein-directed targeting | Increased relaxivity; tissue-specific imaging [4] [6] |
Recent innovations leverage this scaffold with polyethylene glycol spacers or branched architectures to modulate hydrophilicity and drug-to-antibody ratios. These modifications address payload hydrophobicity issues while maintaining conjugation specificity [10]. Furthermore, the molecule serves as a foundational template for "second-generation" heterobifunctional linkers with enhanced plasma stability and controlled payload release mechanisms [6] [10]. As bioconjugation evolves toward genetically encoded unnatural amino acids and click chemistry, this maleimido-diethylenetriaminepentaacetic acid derivative remains integral to understanding structure-function relationships in targeted therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7